
2,3-Dichloro-1,5-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-1,5-dimethylnaphthalene is an organic compound with the molecular formula C12H10Cl2. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-1,5-dimethylnaphthalene typically involves the chlorination of 1,5-dimethylnaphthalene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 3 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-1,5-dimethylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to produce partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Partially or fully reduced naphthalene derivatives.
Substitution: Methoxy-substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,3-Dichloro-1,5-dimethylnaphthalene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-1,5-dimethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethylnaphthalene: A similar compound with two methyl groups at the 1 and 5 positions, lacking chlorine atoms.
1,4-Dimethylnaphthalene: Another similar compound with methyl groups at the 1 and 4 positions.
2,3-Dimethylnaphthalene: A compound with methyl groups at the 2 and 3 positions, without chlorine atoms
Uniqueness
2,3-Dichloro-1,5-dimethylnaphthalene is unique due to the presence of chlorine atoms at the 2 and 3 positions, which significantly influence its chemical reactivity and physical properties. The chlorinated positions make it more reactive in substitution reactions and provide distinct electronic properties compared to its non-chlorinated counterparts .
Propiedades
Número CAS |
62955-94-6 |
|---|---|
Fórmula molecular |
C12H10Cl2 |
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
2,3-dichloro-1,5-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Cl2/c1-7-4-3-5-9-8(2)12(14)11(13)6-10(7)9/h3-6H,1-2H3 |
Clave InChI |
QHTQFVFGKNZHGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=C(C2=CC=C1)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


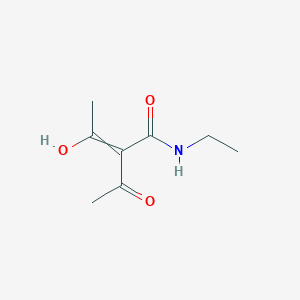

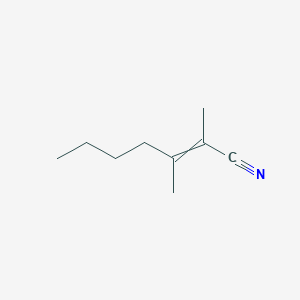

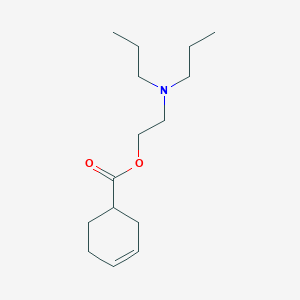
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

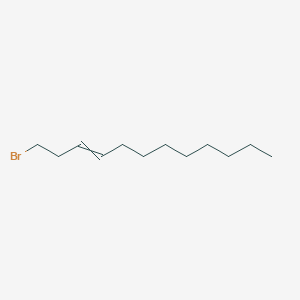
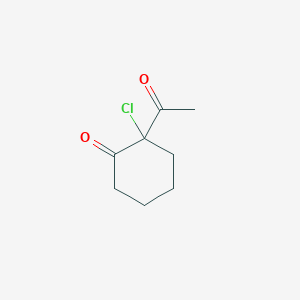
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)

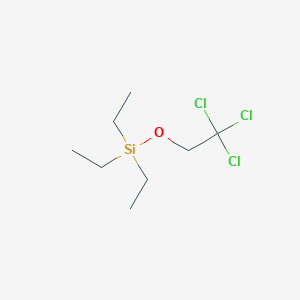
![2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14510944.png)
